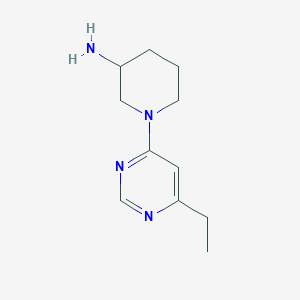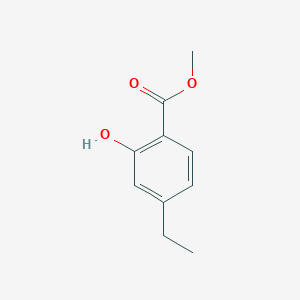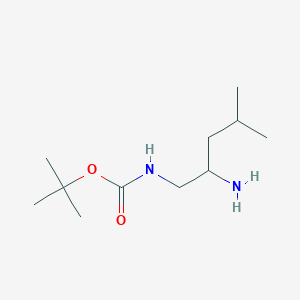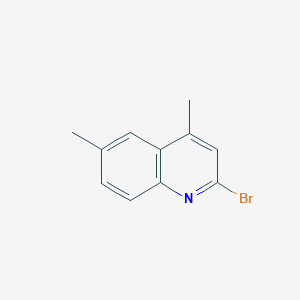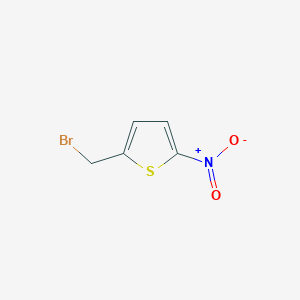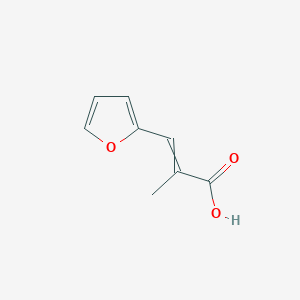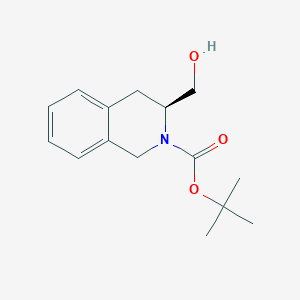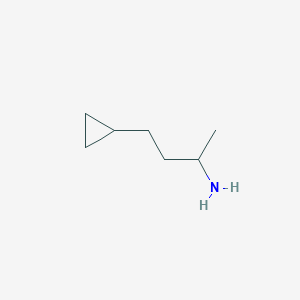
3-(4-Aminophenoxy)propansäurehydrochlorid
Übersicht
Beschreibung
3-(4-Aminophenoxy)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO3 and its molecular weight is 217.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Aminophenoxy)propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Aminophenoxy)propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung antimikrobieller Mittel
Die Struktur von 3-(4-Aminophenoxy)propansäurehydrochlorid wurde bei der Synthese von Derivaten verwendet, die vielversprechende Ergebnisse als antimikrobielle Mittel zeigen. Diese Derivate haben eine beträchtliche Aktivität gegen multiresistente bakterielle und fungale Krankheitserreger gezeigt, einschließlich ESKAPE-Gruppenbakterien und arzneimittelresistenten Candida-Arten . Das Potenzial dieser Verbindung als Gerüst für die Entwicklung neuer antimikrobieller Kandidaten ist bedeutend, insbesondere bei der Bekämpfung neu auftretender arzneimittelresistenter Stämme.
Forschung zur Arzneimittelresistenz
Im Kampf gegen die Arzneimittelresistenz haben Derivate der this compound Wirksamkeit gegen anspruchsvolle Krankheitserreger wie Methicillin-resistenter Staphylococcus aureus (MRSA) und Vancomycin-resistenter Enterococcus faecalis gezeigt . Die Forschung in diesem Bereich könnte zu Durchbrüchen führen, wie wir die Resistenzmechanismen in Mikroben verstehen und bekämpfen können.
Chemische Synthese
Diese Verbindung dient als wertvolles Zwischenprodukt in der chemischen Synthese und bietet eine funktionelle Gruppe, die weitere Reaktionen eingehen kann, um eine Vielzahl chemischer Einheiten zu erzeugen. Ihr Einsatz in der synthetischen Chemie kann zur Entdeckung neuer Materialien und Medikamente führen .
Materialwissenschaften
In der Materialwissenschaft kann die Aminophenoxygruppe der this compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren, was möglicherweise zur Entwicklung neuer Biomaterialien oder Beschichtungen mit einzigartigen Eigenschaften führt .
Analytische Chemie
Als analytisches Reagenz könnte diese Verbindung zur Entwicklung neuer Assays oder Nachweismethoden für biologische oder chemische Substanzen eingesetzt werden. Ihre einzigartige Struktur ermöglicht spezifische Wechselwirkungen, die in der Sensortechnologie genutzt werden können .
Forschung in den Lebenswissenschaften
In den Lebenswissenschaften kann this compound zur Untersuchung des Aminosäurestoffwechsels und der Proteinsynthese verwendet werden. Es kann auch als Baustein in der Peptidsynthese dienen, die entscheidend für das Verständnis der Proteinstruktur und -funktion ist .
Chromatographie
Die Fähigkeit der Verbindung, mit verschiedenen Substanzen zu interagieren, macht sie zu einem Kandidaten für den Einsatz in Chromatographiematerialien. Sie könnte verwendet werden, um Komponenten in einem Gemisch zu trennen, zu identifizieren und zu quantifizieren, was bei der Reinigung von Verbindungen oder bei analytischen Verfahren hilft .
Pharmakologische Studien
Schließlich könnte this compound auf seine pharmakologischen Eigenschaften untersucht werden. Ihre Struktur ähnelt bestimmten Aminosäurederivaten, die im zentralen Nervensystem aktiv sind, was zur Entwicklung neuer neuroaktiver Medikamente führen könnte .
Eigenschaften
IUPAC Name |
3-(4-aminophenoxy)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7-1-3-8(4-2-7)13-6-5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTINZKCLGODOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




